molecular formula C17H21ClN2O4S3 B11408261 4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-5-(4-methylpiperidin-1-yl)thiazole

4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-5-(4-methylpiperidin-1-yl)thiazole

Cat. No.: B11408261
M. Wt: 449.0 g/mol
InChI Key: AXQNHFLKESTJLS-UHFFFAOYSA-N
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Description

1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERIDINE is a complex organic compound with a unique structure that includes a thiazole ring, a piperidine ring, and sulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include chlorobenzene, ethanesulfonyl chloride, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors, temperature control systems, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with sulfonyl and thiazole groups exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole derivatives demonstrate potent antibacterial activity against various strains, with IC50 values ranging from 2.14 µM to higher concentrations depending on the specific derivative tested. The mechanism of action typically involves the inhibition of bacterial enzymes or disruption of cell wall synthesis .

Antiviral Properties

Compounds structurally related to 4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-5-(4-methylpiperidin-1-yl)thiazole have been studied for their antiviral effects. Preliminary in vitro studies suggest that this compound may inhibit specific viral enzymes, which could be beneficial in developing treatments for viral infections such as HIV or influenza.

Cancer Therapeutics

The compound's ability to interact with specific molecular targets suggests potential applications in oncology. In silico studies indicate that it could inhibit pathways involved in tumor growth and metastasis. Similar compounds have shown promise in modulating receptor activity related to cancer cell proliferation, making this compound a candidate for further investigation in cancer therapy .

Biological Mechanism of Action

The mechanism of action of this compound involves interaction with specific enzymes and receptors. The sulfonyl groups and thiazole ring play critical roles in binding to molecular targets, leading to various biological effects such as enzyme inhibition or modulation of receptor activity. Understanding these interactions is crucial for elucidating its therapeutic potential .

Mechanism of Action

The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The sulfonyl groups and thiazole ring play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERIDINE stands out due to its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

The compound 4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-5-(4-methylpiperidin-1-yl)thiazole is a novel thiazole derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula: C15H18ClN3O4S2
  • Molecular Weight: 401.90 g/mol
  • Structural Features:
    • Thiazole ring
    • Sulfonyl groups
    • Ethylsulfonyl and piperidine moieties

This unique combination of functional groups suggests a diverse range of biological interactions.

Antimicrobial Activity

Research indicates that compounds with sulfonyl and thiazole groups exhibit significant antimicrobial properties. For instance, a study on similar thiazole derivatives showed potent antibacterial activity against various strains, with IC50 values ranging from 2.14 µM to 6.28 µM, which demonstrates their effectiveness compared to standard antibiotics .

Enzyme Inhibition

The compound has shown promising results in enzyme inhibition assays, particularly against acetylcholinesterase (AChE). A related study found that thiazole derivatives could inhibit AChE with IC50 values as low as 2.7 µM, suggesting potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's .

Antitumor Activity

In vivo studies have revealed that thiazole derivatives can modulate immune responses and inhibit tumor growth. For example, a compound structurally similar to the one demonstrated significant antitumor activity in mouse models, inhibiting tumor growth through immune microenvironment activation . The specific compound exhibited an IC50 of 11.2 nM, indicating strong efficacy as a potential anticancer agent.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of the compound remains under investigation. However, preliminary data suggest favorable absorption and distribution characteristics. Toxicological assessments are necessary to evaluate safety for therapeutic use.

Case Study 1: AChE Inhibition

In a controlled study, researchers synthesized several thiazole derivatives and evaluated their AChE inhibitory activities. The most potent derivative displayed an IC50 value of 2.7 µM, suggesting its potential for further development as an Alzheimer's treatment .

Case Study 2: Antitumor Efficacy

In another study focusing on the immune-modulating effects of thiazole compounds, one derivative was tested in a mouse model of breast cancer. The results indicated that the compound significantly enhanced T-cell proliferation and IFN-γ secretion while inhibiting tumor growth effectively .

Table 1: Biological Activity Summary of Thiazole Derivatives

Activity TypeCompoundIC50 (µM)Reference
AntibacterialVarious Derivatives2.14 - 6.28
AChE InhibitionSimilar Thiazoles2.7
AntitumorThiazole Derivative11.2

Table 2: Structural Characteristics of Related Compounds

Compound NameStructure Features
4-(benzo[d]thiazole-2-yl) phenolsCoumarin core, AChE inhibition
N-{5-(4-Methylphenyl) diazenyl}Antibacterial and antifungal activities

Properties

Molecular Formula

C17H21ClN2O4S3

Molecular Weight

449.0 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-5-(4-methylpiperidin-1-yl)-1,3-thiazole

InChI

InChI=1S/C17H21ClN2O4S3/c1-3-26(21,22)17-19-15(16(25-17)20-10-8-12(2)9-11-20)27(23,24)14-6-4-13(18)5-7-14/h4-7,12H,3,8-11H2,1-2H3

InChI Key

AXQNHFLKESTJLS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)N2CCC(CC2)C)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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